

Methyl 2-methylthiazole-5-carboxylate discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

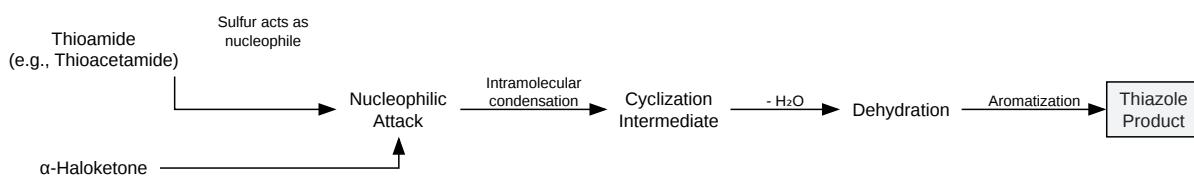
Compound of Interest

Compound Name:	Methyl 2-methylthiazole-5-carboxylate
Cat. No.:	B1321803

[Get Quote](#)

An In-depth Technical Guide to **Methyl 2-methylthiazole-5-carboxylate**: From Foundational Synthesis to Modern Applications

Abstract


Methyl 2-methylthiazole-5-carboxylate ($C_6H_7NO_2S$) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Characterized by a thiazole ring substituted with a methyl group at the 2-position and a methyl carboxylate group at the 5-position, this molecule serves as a pivotal building block for a diverse array of more complex structures. Its derivatives have demonstrated a wide spectrum of biological activities, establishing the 2-methylthiazole-5-carboxylate scaffold as a privileged structure in drug discovery and agrochemical development. This guide provides a comprehensive overview of its historical discovery, rooted in the classical Hantzsch thiazole synthesis, details modern, optimized synthetic protocols, and explores its broad applications in pharmaceutical and chemical research.

Historical Context: The Foundational Hantzsch Thiazole Synthesis

The story of **methyl 2-methylthiazole-5-carboxylate** is intrinsically linked to the broader history of thiazole chemistry. The cornerstone of thiazole synthesis was laid in 1887 by German chemist Arthur Hantzsch.^[1] The Hantzsch thiazole synthesis is a cyclocondensation reaction between an α -haloketone and a thioamide to form the thiazole ring.^{[1][2]} This robust and

versatile reaction remains one of the most fundamental methods for constructing the thiazole core.

The causality behind this reaction lies in the inherent electrophilicity of the α -carbon of the haloketone and the nucleophilicity of the sulfur atom in the thioamide. The initial step involves a nucleophilic attack by the thioamide sulfur on the α -carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. This foundational reaction provided chemists with a reliable pathway to access the thiazole scaffold, paving the way for the synthesis and exploration of countless derivatives, including the title compound.

[Click to download full resolution via product page](#)

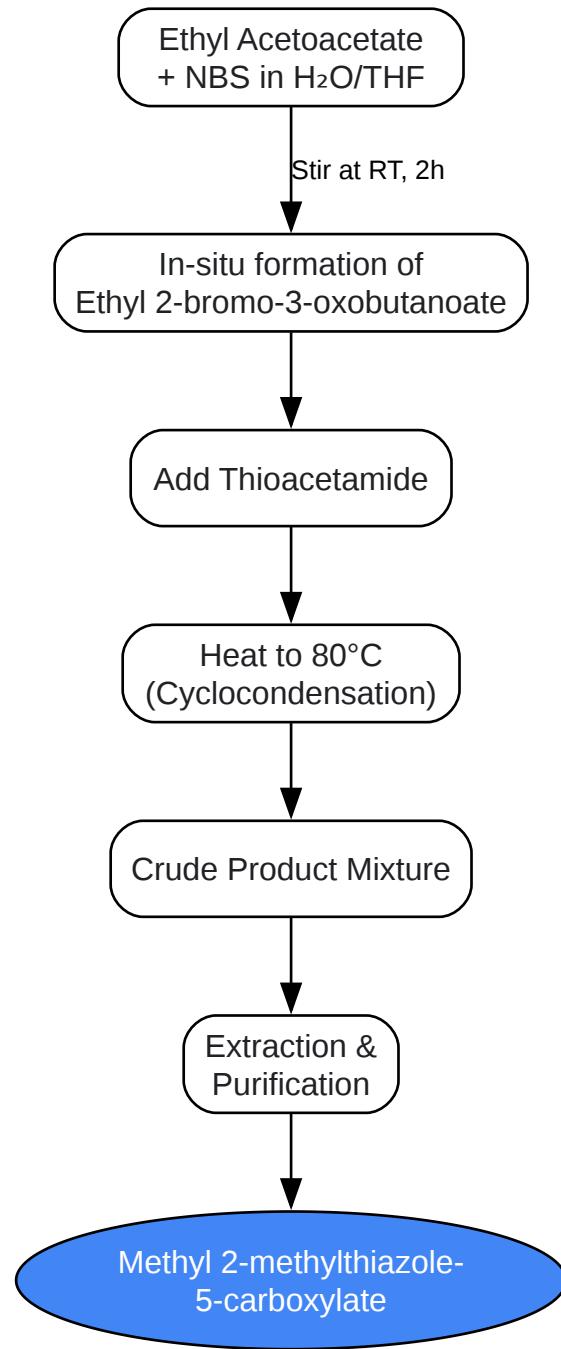
Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Synthesis of Methyl 2-methylthiazole-5-carboxylate: A Journey of Optimization

While the Hantzsch synthesis provided the initial route, early preparations of **methyl 2-methylthiazole-5-carboxylate** and its analogs were often plagued by harsh conditions and low yields. For instance, refluxing the reactants in dimethylformamide (DMF) resulted in an isolated yield of only 38%.^{[3][4]} The need for higher efficiency, particularly for commercial-scale production, drove the development of improved synthetic methodologies.

Modern approaches have focused on one-pot procedures that are not only more efficient but also reduce waste and simplify purification.^{[5][6]} These methods often start from readily available materials and proceed under milder conditions, representing a significant advancement over the traditional two-step process which required the isolation of a reactive α -haloketone intermediate.^[5]

Optimized One-Pot Synthesis Protocol


This protocol describes a practical and efficient one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which is a closely related and illustrative scaffold, starting from ethyl acetoacetate.^[5] The principles are directly applicable to the synthesis of related thiazoles. The key innovation is performing the initial halogenation and the subsequent cyclocondensation in a single reaction vessel, thereby avoiding the isolation of the unstable bromo-intermediate.

Step-by-Step Methodology:

- **Reaction Setup:** To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system such as water and tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.2 equivalents) at a temperature below 0°C.
- **α-Halogenation:** Allow the reaction mixture to stir at room temperature for approximately 2 hours. The progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting ethyl acetoacetate. This in-situ generation of ethyl 2-bromo-3-oxobutanoate is critical for the one-pot efficiency.
- **Cyclocondensation:** To the reaction mixture containing the intermediate, add thioacetamide (1 equivalent).
- **Heating and Cyclization:** Heat the reaction mixture to 80°C for 2 hours. The thioacetamide sulfur attacks the brominated carbon, and subsequent cyclization and dehydration occur to form the thiazole ring.
- **Work-up and Isolation:** After cooling, the product can be isolated through standard extraction and purification techniques, such as crystallization or column chromatography.

This one-pot method is manipulatively simpler and provides higher overall yields compared to the classical two-step synthesis.^[5]

One-Pot Reaction Vessel

[Click to download full resolution via product page](#)

Caption: Workflow for an optimized one-pot thiazole synthesis.

Physicochemical and Spectroscopic Profile

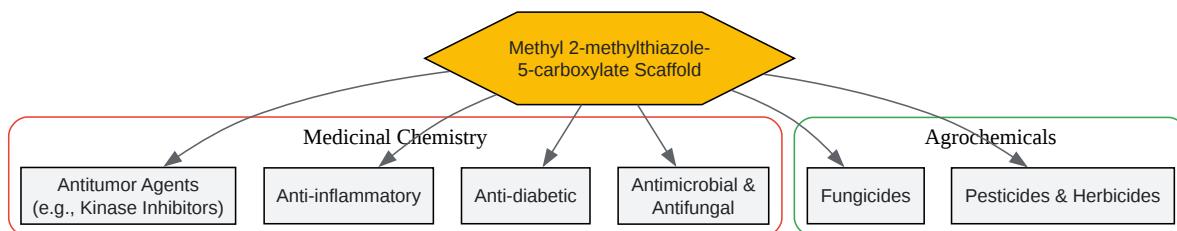
Methyl 2-methylthiazole-5-carboxylate is a stable heterocyclic compound that serves as a versatile synthetic intermediate due to its ester and thiazole ring functionalities.[\[3\]](#)

Property	Value	Source
IUPAC Name	methyl 2-methyl-1,3-thiazole-5-carboxylate	[7]
CAS Number	53233-90-2	[7]
Molecular Formula	C ₆ H ₇ NO ₂ S	[3] [7]
Molecular Weight	157.19 g/mol	[3] [7]
Appearance	Solid	[3]

The chemical reactivity of the molecule is dictated by its functional groups. The ester group can undergo:

- Reduction: Using powerful reducing agents like lithium aluminum hydride to yield the corresponding alcohol.[\[3\]](#)
- Oxidation: Can be oxidized with agents such as potassium permanganate.[\[3\]](#)
- Substitution: The ester can be converted to amides or other derivatives through nucleophilic acyl substitution.

The thiazole ring itself is aromatic and can undergo certain electrophilic substitution reactions, though its reactivity is influenced by the existing substituents.


Applications and Significance in Research & Development

The utility of **methyl 2-methylthiazole-5-carboxylate** stems from its role as a versatile scaffold. By modifying the ester group or performing reactions on the thiazole ring, chemists can generate large libraries of derivative compounds for screening in various applications.[\[3\]](#)

Core Scaffold in Medicinal Chemistry

The thiazole ring is a common feature in many biologically active compounds and approved drugs.[2][8] The **methyl 2-methylthiazole-5-carboxylate** core is a key intermediate in the synthesis of molecules with a wide range of therapeutic potential.[3][9]

- Antimicrobial & Antifungal Activity: Derivatives have shown potent antimicrobial and antifungal properties.[3][9]
- Antitumor Agents: The scaffold is used to synthesize novel compounds evaluated for their anticancer activity against various cell lines.[3][10] Thiazole-containing compounds are known to act as kinase inhibitors, a major class of cancer therapeutics.[11]
- Anti-inflammatory & Antidiabetic Effects: Thiazole derivatives have been investigated for their ability to ameliorate insulin sensitivity and for their anti-inflammatory effects, potentially by modulating oxidative stress pathways.[12][13]
- Antiviral Properties: The thiazole nucleus is a component of compounds screened for antiviral activity, including against HIV.[2][3]

[Click to download full resolution via product page](#)

Caption: Diverse applications derived from the core scaffold.

Intermediate in Agrochemicals

Beyond pharmaceuticals, the 2-methylthiazole-5-carboxylate structure is crucial in the agrochemical industry. It serves as a building block for potent fungicides and herbicides, contributing to crop protection and improved agricultural yields.[9][14] For example, U.S. Patent

5,045,554 describes the use of an analog, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, in the creation of effective fungicidal thiazolecarboxanilides.[4]

Other Industrial and Research Applications

The unique electronic properties of the thiazole ring have led to its investigation in other fields:

- Corrosion Inhibition: It has been used as a corrosion inhibitor for metals like copper.[3]
- Fluorescent Probes: The scaffold is part of molecules studied for use as fluorescent probes in cellular imaging.[3]

Conclusion

From its conceptual origins in the late 19th-century Hantzsch synthesis, **methyl 2-methylthiazole-5-carboxylate** has evolved into a cornerstone of modern heterocyclic chemistry. The journey from low-yield classical preparations to efficient, high-yield one-pot syntheses highlights the progress in synthetic organic chemistry. Today, it stands as a highly valuable and versatile building block, enabling significant research and development in medicine, agriculture, and material science. Its continued use as a foundational scaffold ensures that new derivatives with potentially life-saving or industry-advancing properties will continue to be discovered.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. synarchive.com [synarchive.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilicic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 4. EP0650963A1 - Improved process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 7. Methyl 2-methyl-1,3-thiazole-5-carboxylate | C₆H₇NO₂S | CID 21427465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. innospk.com [innospk.com]
- 12. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Methyl 2-methylthiazole-5-carboxylate discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1321803#methyl-2-methylthiazole-5-carboxylate-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com